3-(Pyridine-3-sulfonamido)propanoic acid

Description

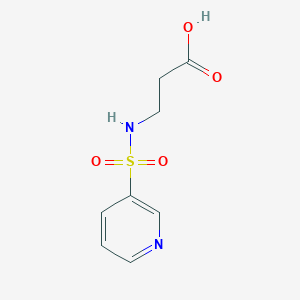

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(pyridin-3-ylsulfonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c11-8(12)3-5-10-15(13,14)7-2-1-4-9-6-7/h1-2,4,6,10H,3,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLSNIKKDNRTMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016775-40-8 | |

| Record name | 3-(pyridine-3-sulfonamido)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 3 Pyridine 3 Sulfonamido Propanoic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 3-(Pyridine-3-sulfonamido)propanoic acid, suggests a primary disconnection at the sulfonamide bond. This bond is logically formed between a pyridine-3-sulfonyl synthon and a 3-aminopropanoic acid synthon. This leads to two key precursor molecules: pyridine-3-sulfonyl chloride and 3-aminopropanoic acid (commonly known as β-alanine).

The synthesis of pyridine-3-sulfonyl chloride is a critical step. One common route starts from 3-aminopyridine (B143674). google.compatsnap.com This involves a diazotization reaction, followed by a sulfonyl-chlorination. google.com An alternative pathway involves the direct chlorination of pyridine-3-sulfonic acid using reagents like phosphorus pentachloride and phosphorus oxychloride. chemicalbook.comrasayanjournal.co.in β-alanine is a commercially available amino acid.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Molecular Formula | Key Synthetic Route |

| Pyridine-3-sulfonyl chloride |  | C5H4ClNO2S | From 3-aminopyridine via diazotization and subsequent reaction with sulfur dioxide and a chlorine source, or from pyridine-3-sulfonic acid using a chlorinating agent. google.comchemicalbook.com |

| 3-Aminopropanoic acid (β-Alanine) |  | C3H7NO2 | Commercially available. |

Optimized Reaction Pathways and Mechanistic Considerations in Synthesis

The formation of this compound is achieved through the nucleophilic substitution reaction between pyridine-3-sulfonyl chloride and β-alanine. The most typical method involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. ijarsct.co.in

The reaction is generally carried out in a suitable solvent, such as dichloromethane (B109758) or an aqueous medium with pH control. chemicalbook.comijarsct.co.in An inorganic or organic base, like sodium carbonate or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction. ijarsct.co.innih.gov The reaction temperature is often controlled, starting at a low temperature (e.g., 0-5 °C) and gradually warming to room temperature. chemicalbook.com

Mechanism: The synthesis proceeds via a nucleophilic attack of the primary amino group of β-alanine on the electrophilic sulfur atom of the pyridine-3-sulfonyl chloride. This is followed by the elimination of a chloride ion. The added base then neutralizes the resulting protonated sulfonamide and the HCl byproduct, driving the reaction to completion.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound focuses on both the preparation of the precursors and the final coupling step. For the synthesis of pyridine-3-sulfonyl chloride, methods have been developed to avoid the use of hazardous reagents like phosphorus pentachloride and phosphorus oxychloride. patsnap.com One such method utilizes 3-aminopyridine as the starting material in a process that is described as belonging to the category of green chemistry due to milder reaction conditions and reduced waste. patsnap.com

In the final sulfonamide formation step, conducting the reaction in water, as opposed to chlorinated organic solvents, is a significant green improvement. ijarsct.co.in The use of a simple base like sodium carbonate and the ability to isolate the product through filtration after acidification reduces the need for extensive chromatographic purification, further minimizing solvent waste. ijarsct.co.in

Scale-Up Considerations for Laboratory-Scale Production

The scale-up of the synthesis of this compound from a laboratory to a larger scale requires careful consideration of several factors. The synthesis of the pyridine-3-sulfonyl chloride precursor, in particular, presents challenges. Some methods for its preparation are described as being suitable for industrial scale-up, offering low cost and high product content. google.com However, the stability of the sulfonyl chloride can be a concern, as it may degrade at high temperatures during purification. google.com

The final coupling reaction is generally robust. However, on a larger scale, effective temperature control during the exothermic reaction and efficient mixing become crucial to ensure consistent product quality and yield. The purification of the final product, likely through precipitation and filtration, is generally scalable. However, ensuring the complete removal of impurities and any unreacted starting materials is critical for obtaining a high-purity final product. Patents related to the production of pyridine-3-sulfonyl chloride suggest that distillation under reduced pressure is a viable purification method at an industrial scale. google.com

Advanced Molecular Structure and Conformation Analysis

Detailed Spectroscopic Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry, Vibrational Spectroscopy for Hydrogen Bonding)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Hypothetical ¹H and ¹³C NMR chemical shifts for 3-(Pyridine-3-sulfonamido)propanoic acid can be predicted based on the known spectra of related structures. In a deuterated solvent, the proton NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the methylene (B1212753) groups of the propanoic acid chain, and the acidic proton. The pyridine protons would likely appear in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns determined by the substitution on the ring. The methylene protons adjacent to the nitrogen and the carboxylic acid would exhibit characteristic shifts in the aliphatic region, likely between δ 2.0 and 4.0 ppm. The acidic proton of the carboxylic acid would present as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would similarly show distinct signals for the carbon atoms of the pyridine ring, the methylene carbons, and the carbonyl carbon of the carboxylic acid group.

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry would be crucial for confirming the elemental composition of the molecule. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of this compound, which are useful in ion mobility-mass spectrometry studies. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 231.04341 | 146.4 |

| [M+Na]⁺ | 253.02535 | 153.4 |

| [M-H]⁻ | 229.02885 | 147.4 |

| [M+NH₄]⁺ | 248.06995 | 162.0 |

| [M+K]⁺ | 268.99929 | 150.6 |

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the molecule, particularly for identifying functional groups and studying hydrogen bonding. Based on studies of related compounds like pyridine-3-sulfonic acid, characteristic vibrational bands can be anticipated. researchgate.netasianpubs.org The stretching vibrations of the S=O bonds in the sulfonamide group are expected to appear as strong bands in the region of 1350-1160 cm⁻¹. The C=O stretching of the carboxylic acid would be observed around 1700-1725 cm⁻¹. The N-H stretching of the sulfonamide and the O-H stretching of the carboxylic acid would likely be broad due to hydrogen bonding and appear in the region of 3300-2500 cm⁻¹. The presence and nature of intermolecular hydrogen bonds would significantly influence the position and shape of these bands.

X-ray Crystallographic Studies and Solid-State Structural Characterization

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the literature. However, analysis of a structurally similar compound, 3-((3-nitrophenyl)sulfonamido)propanoic acid, which was co-crystallized with 4,4'-bipyridine, provides valuable insights into the potential solid-state behavior. researchgate.net

Based on the crystal structure of the related nitro-substituted analogue, it is highly probable that this compound would exhibit a rich network of intermolecular interactions in the solid state. researchgate.net

Hydrogen Bonding: The presence of both hydrogen bond donors (the carboxylic acid -OH and the sulfonamide -NH) and acceptors (the carboxylic acid C=O, the sulfonyl oxygens, and the pyridine nitrogen) suggests that extensive hydrogen bonding would be a dominant feature in its crystal packing. It is likely that the carboxylic acid groups would form dimeric structures or chains through O-H···O interactions. The sulfonamide N-H could also participate in hydrogen bonding with the sulfonyl oxygens or the pyridine nitrogen of neighboring molecules.

Gas-Phase Conformational Landscapes

There is currently no available experimental or computational data specifically detailing the gas-phase conformational landscape of this compound. Computational chemistry methods, such as density functional theory (DFT), could be employed to predict the stable conformers of the molecule in the gas phase and to determine their relative energies. Such studies would reveal the intrinsic conformational preferences of the molecule in the absence of intermolecular forces, providing a fundamental understanding of its structural dynamics. A computational study on a different pyridine-containing furanium ion has demonstrated the utility of such approaches in exploring molecular properties. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the ground-state electronic properties of molecules. researchgate.netresearchgate.net DFT is widely used because it offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of medium complexity like 3-(Pyridine-3-sulfonamido)propanoic acid. researchgate.net These calculations can determine optimized molecular geometry, electronic distribution, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the pyridine (B92270) ring and the sulfonamide nitrogen atom. wuxibiology.com The LUMO is likely distributed over the electron-deficient pyridine ring and the carboxylic acid moiety. researchgate.net The precise energies and distributions, calculated via DFT, would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Data

This table shows illustrative values for HOMO-LUMO analysis typically generated through DFT calculations.

| Parameter | Representative Energy (eV) | Description |

| HOMO Energy | -6.8 eV | Indicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | The energy difference between HOMO and LUMO; a larger gap implies greater molecular stability and lower reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP map is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In the case of this compound, the MEP surface would likely show significant negative potential (red) around the electronegative oxygen atoms of the sulfonyl (SO₂) and carboxyl (-COOH) groups, as well as the nitrogen atom of the pyridine ring. These sites represent the most likely centers for interaction with electrophiles. Conversely, regions of high positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid and the hydrogen atom of the sulfonamide (-SO₂NH-), identifying them as primary sites for nucleophilic attack. mdpi.com

Table 2: Predicted Electrostatic Potential Regions

This table outlines the expected electrostatic potential characteristics for the functional groups within the molecule.

| Molecular Region/Functional Group | Predicted Electrostatic Potential | Implication for Reactivity |

| Carboxyl and Sulfonyl Oxygen Atoms | Negative (Red) | Site for electrophilic attack; hydrogen bond acceptor. |

| Pyridine Nitrogen Atom | Negative (Red) | Site for electrophilic attack; hydrogen bond acceptor. |

| Carboxylic Acid Hydroxyl Hydrogen | Positive (Blue) | Site for nucleophilic attack; hydrogen bond donor. |

| Sulfonamide N-H Hydrogen | Positive (Blue) | Site for nucleophilic attack; hydrogen bond donor. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonding orbitals, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. wisc.eduresearchgate.net This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. wisc.edu

Table 3: Illustrative NBO Donor-Acceptor Interactions

This table presents examples of potential intramolecular interactions and their stabilization energies as would be calculated by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of C=O | σ* (C-C) | ~2.5 | Hyperconjugation |

| LP (N) of Pyridine | π* (C=C of Ring) | ~20.0 | Resonance/Delocalization |

| LP (N) of Sulfonamide | σ* (S-O) | ~4.0 | Hyperconjugation |

Molecular Dynamics Simulations for Conformational Flexibility in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can model the conformational flexibility of this compound in a solution, providing insights that are not accessible from static, gas-phase quantum calculations. Such simulations can reveal how the molecule rotates around its single bonds (e.g., the C-N, C-S, and C-C bonds of the propanoic acid chain) and how it interacts with solvent molecules. This analysis is crucial for understanding the molecule's behavior in a physiological or experimental medium, as its conformation can be significantly influenced by the surrounding environment.

Molecular Docking and Ligand-Macromolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger macromolecule, such as a protein. mdpi.commdpi.com Without reference to a specific biological target, docking studies on this compound can still provide a general assessment of its potential to form key intermolecular interactions. The molecule possesses several functional groups capable of forming strong non-covalent bonds:

Hydrogen Bonds: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The sulfonamide group offers a hydrogen bond donor (N-H) and two acceptors (O=S=O). The pyridine nitrogen is also a potential hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues of a macromolecule.

Electrostatic and Hydrophobic Interactions: The polar sulfonamide and carboxyl groups can form electrostatic interactions, while the carbon backbone and parts of the pyridine ring can participate in hydrophobic contacts.

Table 4: Potential Ligand-Macromolecule Interactions

This table summarizes the types of non-covalent interactions that this compound can form.

| Interaction Type | Functional Group(s) Involved | Role |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Donor & Acceptor |

| Sulfonamide (-SO₂NH-) | Donor (N-H) & Acceptor (O=S=O) | |

| Pyridine Nitrogen | Acceptor | |

| π-π Stacking | Pyridine Ring | π-system face |

| Hydrophobic Interactions | Propanoic acid chain, Pyridine ring backbone | Non-polar surface |

| Salt Bridge/Ionic | Carboxylate (-COO⁻) | Anionic group |

Hirshfeld Surface Analysis and Quantitative Intermolecular Interaction Assessments

For this compound, Hirshfeld analysis would likely reveal a predominance of H···H, O···H/H···O, and C···H/H···C contacts, which are typical for organic molecules. nih.govresearchgate.net The O···H contacts would correspond to the strong hydrogen bonding interactions involving the carboxyl and sulfonamide groups, which are crucial for stabilizing the crystal packing.

Table 5: Representative Hirshfeld Surface Interaction Contributions

This table provides a typical breakdown of intermolecular contacts that might be observed for a molecule of this type in a crystal structure.

| Intermolecular Contact Type | Representative Contribution (%) | Description |

| H···H | ~40% | Represents interactions between hydrogen atoms, largely van der Waals forces. nih.gov |

| O···H / H···O | ~25% | Corresponds to hydrogen bonding involving oxygen atoms. |

| C···H / H···C | ~15% | Indicates weaker C-H···π or other C-H···X interactions. nih.gov |

| N···H / H···N | ~8% | Relates to hydrogen bonding involving nitrogen atoms. |

| Other (C···C, S···O, etc.) | ~12% | Includes π-stacking, and other specific atomic contacts. |

Structure-Property Relationship Modeling (focused on non-prohibited properties or theoretical interaction potentials)

Extensive searches of scientific literature and chemical databases have not yielded specific theoretical and computational chemistry investigations for this compound. As a result, there are no published detailed research findings or specific data tables from structure-property relationship modeling studies focused solely on this compound.

However, it is possible to describe the common methodologies and types of properties that would be analyzed in such a study, based on research conducted on analogous compounds like pyridine-sulfonamide derivatives and other sulfonamides. nih.govnih.govacs.orgresearchgate.netresearchgate.netmdpi.commdpi.comacs.orgnih.govnih.gov

Theoretical and computational chemistry provides valuable insights into the physicochemical properties and potential interactions of a molecule. For a compound like this compound, structure-property relationship modeling, often employing Quantitative Structure-Activity Relationship (QSAR) models, would be a key area of investigation. nih.govnih.gov

Research Methodologies

A typical computational study would begin with the optimization of the molecule's geometry using methods like Density Functional Theory (DFT). nih.gov This process determines the most stable three-dimensional conformation of the molecule. Once the geometry is optimized, a variety of molecular descriptors can be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and are used to build mathematical models that relate the structure to its properties.

These descriptors generally fall into several categories:

Constitutional Descriptors: These are the simplest descriptors and relate to the molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Geometrical Descriptors: These relate to the 3D shape of the molecule.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential maps. nih.govresearchgate.net

These calculated descriptors would then be used to build a QSAR model. This involves creating a mathematical equation that correlates the descriptors with a specific property of interest. The goal is to develop a model that can predict the properties of other, similar molecules.

Theoretical Interaction Potentials

Computational docking studies are another important aspect of theoretical investigations. These studies predict how a molecule might interact with a biological target, such as a protein. acs.orgmdpi.comnih.gov For this compound, this would involve docking the molecule into the active site of a relevant protein to predict its binding affinity and interaction modes. These interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Data Tables

The following table represents the type of data that would be generated in a theoretical study of this compound. The values are listed as "Not available in published literature" as no specific studies have been found.

| Parameter/Descriptor | Description | Value for this compound |

| Molecular Formula | The chemical formula of the compound. | C₈H₁₀N₂O₄S |

| Molecular Weight | The mass of one mole of the compound. | 230.24 g/mol |

| XlogP (predicted) | A measure of the compound's lipophilicity. | -0.7 |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Not available in published literature |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Not available in published literature |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Not available in published literature |

| Dipole Moment | A measure of the polarity of the molecule. | Not available in published literature |

| Polarizability | The ability of the electron cloud to be distorted. | Not available in published literature |

| Collision Cross Section (CCS) | A measure of the molecule's size and shape in the gas phase. | Predicted values are available for different adducts (e.g., [M+H]⁺: 146.4 Ų) |

Derivatization Strategies and Analogue Development

Design and Synthesis of Structural Analogues and Homologues

The synthesis of analogues of 3-(Pyridine-3-sulfonamido)propanoic acid typically involves multi-step reaction sequences that allow for systematic structural variations. A foundational approach for creating the core sulfonamide linkage is the reaction between a pyridine (B92270) sulfonyl chloride and an appropriate amino acid or its ester derivative.

General synthetic strategies for related structures often include:

Sulfonamide Bond Formation: A common method involves the coupling of a substituted pyridine sulfonyl chloride with an amine. For instance, pyridine-3-sulfonyl chloride can be reacted with an amino propanoate ester, followed by hydrolysis of the ester to yield the final carboxylic acid. Variations can be introduced by using different substituted pyridine sulfonyl chlorides or by employing different amino acids to alter the length and composition of the alkanoic acid chain. eurjchem.commdpi.com

Modification of the Propanoic Acid Chain: The length of the alkyl chain can be extended or shortened by starting with different β-amino acids or ω-amino acids. Further derivatization of the carboxylic acid group can lead to esters or amides. For example, the esterification of a related compound, 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid, was achieved using methanol (B129727) with a catalytic amount of sulfuric acid to yield the corresponding dimethyl ester. mdpi.com

Substitution on the Pyridine Ring: Introducing substituents onto the pyridine ring is another key strategy for generating analogues. This can be accomplished by starting with a pre-functionalized pyridine ring before the synthesis of the sulfonyl chloride or by performing reactions on the pyridine ring of an intermediate compound.

A summary of synthetic approaches for related pyridine-based sulfonamides and amides is presented below.

| Reaction Type | Reactants | Product Type | Reference |

| Sulfonamide Synthesis | Amino pyridine, Benzene sulfonyl chloride | Pyridine-based sulfonamide | eurjchem.com |

| Hydrazide Synthesis | 2-Chloropyridinesulfonamide, Hydrazine hydrate (B1144303) | 2-Hydrazinylpyridinesulfonamide | mdpi.com |

| Amide Coupling | Nicotinic acids, 2-Amino-4-phenyl thiazoles | Pyridine-3-carboxamide analogue | nih.govresearchgate.net |

| Hydroarylation | 3-(Furan-2-yl)propenoic acid, Arenes | 3-Aryl-3-(furan-2-yl)propanoic acid | mdpi.com |

This table is interactive and represents a summary of synthetic strategies for related, but not identical, compounds.

Functional Group Modifications and Their Influence on Molecular Interactions

Modifying the functional groups of this compound—the pyridine nitrogen, the sulfonamide N-H, and the carboxylic acid—can significantly alter its physicochemical properties and its potential for non-covalent interactions.

The Pyridine Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic ring itself is capable of engaging in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine or tyrosine residues in a protein binding site. researchgate.net The positioning and electronic nature of substituents on the pyridine ring can modulate the strength of these interactions.

The Sulfonamide Linker: The sulfonamide group is a critical interaction hub. The N-H group is a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. In a study of related sulfonamidoalkyl pyridine derivatives, molecular modeling suggested that the geometry of the sulfonic moiety is a key determinant of its binding orientation within a receptor. nih.gov

The Propanoic Acid Moiety: The terminal carboxylic acid group is a key site for ionic interactions and hydrogen bonding. At physiological pH, it is typically deprotonated, forming a carboxylate that can interact with positively charged residues like lysine (B10760008) or arginine. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen is a hydrogen bond acceptor. researchgate.net Modifications at this site, such as conversion to an ester or amide, eliminate the negative charge and alter the hydrogen bonding profile, which can drastically change the molecule's interaction landscape. For example, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, converting a carboxylic acid to various sulfonamide derivatives resulted in significantly different biological activities, underscoring the importance of this functional group's interactions. nih.gov

Development of Prodrug Strategies

While no specific prodrugs of this compound are documented in the provided search results, established chemical strategies can be applied to its structure to create potential prodrugs. Prodrug design aims to modify a molecule's properties, such as solubility or permeability, by attaching a promoiety that is cleaved in vivo to release the active parent drug. nih.govnih.gov

For a molecule containing a carboxylic acid like this compound, the most common prodrug approach is the formation of an ester. nih.gov

Ester Prodrugs: The carboxylic acid can be converted into a simple alkyl or aryl ester. This modification masks the polar, ionizable carboxyl group, typically increasing the lipophilicity of the compound. The increased lipophilicity may enhance passage across biological membranes. These esters are often designed to be substrates for ubiquitous esterase enzymes in the body, which hydrolyze the ester bond to regenerate the parent carboxylic acid. acs.org For example, the solubility of some compounds has been significantly improved by creating ester-linked prodrugs. nih.gov

This approach is a general chemical strategy and should not be interpreted as a specific, tested application for this particular compound. Any prodrug development would require its own comprehensive synthesis and evaluation. acs.org

Exploration of Bioisosteric Replacements in the Sulfonamide and Propanoic Acid Moieties

Bioisosteric replacement is a strategy in medicinal chemistry where one functional group is replaced by another that retains similar physical and chemical properties, with the goal of modulating the molecule's characteristics. drughunter.com

Carboxylic Acid Bioisosteres: The propanoic acid moiety is a prime candidate for bioisosteric replacement. While the carboxyl group is important for interactions, it can also lead to rapid metabolism or poor permeability. Common bioisosteres for carboxylic acids include:

Tetrazole: A five-membered heterocyclic ring that is one of the most widely used carboxylic acid bioisosteres. The acidity of the tetrazole N-H proton (pKa ≈ 5) is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the ionic interactions of a carboxylate. nih.gov

Acyl Sulfonamides: These groups (R-CO-NH-SO₂-R') are also acidic and can serve as effective mimics. drughunter.com They offer more structural diversity compared to a simple carboxylic acid. nih.gov

Other Acidic Moieties: Other groups such as hydroxamic acids or squaric acids can also be considered.

Sulfonamide Bioisosteres: The sulfonamide group itself can be replaced to alter properties like hydrogen bonding capacity, lipophilicity, and metabolic stability.

Reversed Sulfonamides: Reversing the direction of the linkage (R-SO₂-NH-R') can change the vector of hydrogen bond donation and acceptance, potentially leading to different binding orientations.

Amides and Reversed Amides: Replacing the sulfonamide with an amide (R-CO-NH-R') is a common switch. While geometrically similar, amides have different electronic properties and are generally less acidic than sulfonamides.

The table below summarizes potential bioisosteric replacements for the key functional moieties of the title compound.

| Original Moiety | Bioisosteric Replacement | Rationale / Key Properties | Reference |

| Carboxylic Acid (-COOH) | Tetrazole | Similar pKa (~5), acts as an anionic mimic. | nih.gov |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Acidic proton, offers more structural vectors. | drughunter.comnih.gov |

| Sulfonamide (-SO₂NH-) | Amide (-CONH-) | Geometrically similar but with different electronic and hydrogen bonding properties. | drughunter.com |

| Sulfonamide (-SO₂NH-) | Trifluoroethylamine (-CF₃CH₂NH-) | The trifluoroethyl group mimics the carbonyl, can enhance metabolic stability. | drughunter.com |

This interactive table outlines common bioisosteric replacements and the general reasoning for their use in chemical design.

Advanced Analytical Techniques for Characterization and Purity Assessment

Chromatographic Method Development for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the premier techniques for the separation and quantification of non-volatile compounds like 3-(Pyridine-3-sulfonamido)propanoic acid. These methods offer high resolution, sensitivity, and precision.

Development of a robust chromatographic method typically involves optimizing the stationary phase, mobile phase composition, and detector settings. For this compound, a reversed-phase (RP) approach is most suitable. The acidic nature of the propanoic acid moiety and the polar pyridine (B92270) ring influence its retention characteristics.

A typical RP-HPLC method would utilize a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution is often employed to ensure good peak shape and resolution from potential impurities within a reasonable analysis time. wu.ac.th The mobile phase generally consists of an aqueous component (often with a pH-modifying buffer or acid, such as formic or acetic acid, to suppress the ionization of the carboxylic acid and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Detection is commonly performed using a Photo-Diode Array (PDA) detector, which can monitor absorbance across a range of wavelengths, providing both quantitative data and spectral information to aid in peak identification. The pyridine ring in the molecule provides a strong chromophore, allowing for sensitive detection around 265 nm. wu.ac.th Method validation would be performed to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

Table 1: Example RP-HPLC Gradient Program for this compound Analysis This table is a representative example of a gradient elution program.

| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 15.0 | 5 | 95 | 1.0 |

| 20.0 | 5 | 95 | 1.0 |

| 20.1 | 95 | 5 | 1.0 |

| 25.0 | 95 | 5 | 1.0 |

Advanced Mass Spectrometry Techniques (e.g., MS/MS Fragmentation Pathways)

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is a powerful tool for the structural confirmation and trace-level detection of this compound. Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds. nih.gov

In positive ion mode ESI, the molecule would be detected as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 231.1. High-resolution mass spectrometry (HRMS) using instruments like Quadrupole-Time of Flight (Q-TOF) or Orbitrap analyzers can provide highly accurate mass measurements, confirming the elemental composition. benthamdirect.comingentaconnect.com

Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For sulfonamides, common fragmentation pathways include cleavage of the sulfonamide bond and loss of sulfur dioxide (SO₂). researchgate.netnih.gov For this compound, the fragmentation would be influenced by the pyridine ring, the sulfonamide bridge, and the propanoic acid side chain.

Key fragmentation pathways under Collision-Induced Dissociation (CID) would likely include:

Neutral loss of the propanoic acid moiety: Loss of C₃H₅O₂ (85 Da) or C₃H₆O₂ (86 Da).

Cleavage of the S-N bond: This is a characteristic cleavage for sulfonamides, which could lead to the formation of a pyridinesulfonyl ion (m/z 140).

Loss of SO₂: A common rearrangement-driven fragmentation in aromatic sulfonamides results in the neutral loss of 64 Da. nih.gov

Fragmentation of the side chain: Loss of water (18 Da) or CO₂ (44 Da) from the carboxylic acid group.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound Based on common fragmentation rules for sulfonamides and related structures.

| Parent Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |

| 231.1 | 167.1 | SO₂ (64.0 Da) | [M+H-SO₂]⁺ |

| 231.1 | 140.0 | C₃H₅NO₂ (87.0 Da) | [C₅H₄N-SO₂]⁺ (Pyridinesulfonyl ion) |

| 231.1 | 88.1 | C₅H₅N₂O₂S (143.0 Da) | [HOOC-CH₂-CH₂-NH₂]⁺ (Protonated β-alanine) |

| 231.1 | 79.1 | C₃H₆N₂O₄S (152.0 Da) | [C₅H₄N+H]⁺ (Protonated Pyridine) |

Thermogravimetric Analysis and Differential Scanning Calorimetry for Thermal Stability

Thermal analysis techniques provide crucial information about the physical properties and stability of a compound as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary methods used for this purpose.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The purity of the substance can also be estimated from the shape of the melting peak.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a material. akjournals.com A TGA curve for this compound would likely show a stable mass up to a certain temperature, followed by a sharp decrease in mass as the molecule decomposes. If the compound were a hydrate (B1144303) or contained residual solvent, an initial mass loss would be observed at lower temperatures. Studies on related sulfonamide derivatives indicate they are generally stable until melting, after which decomposition occurs. akjournals.com

Table 4: Representative Thermal Analysis Data for a Sulfonamide Compound This table presents hypothetical, but scientifically plausible, thermal data for this compound.

| Analysis Type | Measurement | Observation | Interpretation |

| DSC | Heat Flow | Sharp endothermic peak at ~180-190 °C | Melting point of the crystalline solid |

| TGA | Mass Loss | No significant mass loss below 200 °C | Compound is anhydrous and thermally stable up to its decomposition temperature |

| TGA | Mass Loss | Onset of rapid mass loss at >200 °C | Thermal decomposition of the compound |

Molecular Interactions with Biological Targets Preclinical/in Vitro Mechanistic Studies

Investigation of Binding Modes with Selected Macromolecules (e.g., Proteins, Enzymes)

An extensive review of scientific literature reveals a lack of specific studies detailing the binding modes of 3-(Pyridine-3-sulfonamido)propanoic acid with macromolecules such as proteins or enzymes. While the broader class of sulfonamides is known to interact with various proteins, often through hydrogen bonds and interactions with metal centers in metalloenzymes, no dedicated research has been published that elucidates the specific atomic-level interactions or binding geometry for this compound itself. nih.govnih.gov

Computational docking studies, which could predict potential binding modes, have been conducted for other, more complex pyridine-sulfonamide derivatives, particularly in the context of carbonic anhydrase inhibition. nih.govmdpi.com These studies highlight how the sulfonamide group typically coordinates with the zinc ion in the active site of carbonic anhydrases. nih.gov However, such analyses for the specific structure of this compound are not available in the reviewed literature.

Cell-Free Mechanistic Pathway Investigations

No cell-free mechanistic pathway investigations focusing on the biochemical events involving this compound have been published. Research in this area has explored how other, more complex sulfonamides can impact signaling pathways, such as the PI3K/AKT/mTOR pathway, but these findings are not directly applicable to the compound . nih.gov

Coordination Chemistry and Supramolecular Assembly

Ligand Properties for Metal Ion Coordination

3-(Pyridine-3-sulfonamido)propanoic acid possesses multiple functional groups capable of coordinating with metal ions, making it a multidentate ligand. The primary coordination sites include:

Pyridine (B92270) Ring Nitrogen: The nitrogen atom in the pyridine ring is a well-established Lewis base and can readily coordinate to a wide variety of metal ions. jscimedcentral.comjcmimagescasereports.org The reactivity of pyridine with Lewis acids is a key feature of its coordination behavior. jscimedcentral.com

Carboxylate Group: The propanoic acid moiety can be deprotonated to form a carboxylate group. Both oxygen atoms of the carboxylate can coordinate to metal ions in several modes: monodentate, bidentate chelating, or bidentate bridging. Carboxylic acids are efficient at forming robust interactions with metal centers. jcmimagescasereports.orgmdpi.com

Sulfonamide Group: The sulfonamide group (-SO₂NH-) offers additional potential coordination sites through its nitrogen and oxygen atoms. While the sulfonamide nitrogen can coordinate to a metal center upon deprotonation, the oxygen atoms can also act as binding sites. sci-hub.seresearchgate.net

The combination of a hard carboxylate donor and softer pyridine N-donor classifies this molecule as a hybrid ligand. This versatility allows it to bind to various metal ions and adapt to different coordination geometries, which can be influenced by the choice of metal ion and reaction conditions. The asymmetric nature of the ligand, with its distinct coordination sites on the pyridine ring and the carboxylate tail, makes it a valuable component for building complex, non-symmetrical structures. jcmimagescasereports.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in a polar solvent or solvent mixture. sci-hub.se General synthetic approaches often utilize solvothermal methods or simple refluxing. jscimedcentral.comsci-hub.seumt.edu.my For instance, a common procedure involves dissolving the ligand and a metal salt (e.g., acetates or chlorides of transition metals like Cu(II), Zn(II), Co(II)) in a solvent such as ethanol, methanol (B129727), or a water-acetone mixture and refluxing the solution for several hours. sci-hub.senih.gov

The characterization of the resulting metal complexes relies on a suite of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=O (carboxylate), S=O (sulfonamide), and C=N (pyridine) groups are indicative of complex formation. sci-hub.seresearchgate.net

UV-Visible Spectroscopy: Coordination of the ligand to a metal center typically results in shifts of the ligand's internal π-π* and n-π* transitions. nih.gov For complexes with d-block metals, d-d transitions may also be observed, providing information about the coordination geometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. researchgate.net

Elemental Analysis: Provides the percentage composition of C, H, and N, which helps in confirming the empirical formula of the synthesized complexes. sci-hub.seresearchgate.net

| Technique | Functional Group | Observation in Free Ligand | Expected Change Upon Coordination to Metal Ion |

|---|---|---|---|

| FT-IR Spectroscopy | Carboxylate (C=O) | ~1700-1730 cm⁻¹ | Shifts to lower frequencies (asymmetric and symmetric stretches appear). |

| Pyridine (C=N) | ~1570-1600 cm⁻¹ | Shifts to higher or lower frequencies, indicating N-coordination. | |

| Sulfonamide (S=O) | ~1350 cm⁻¹ and ~1160 cm⁻¹ | Shifts in stretching frequencies if involved in coordination. | |

| UV-Vis Spectroscopy | π-π* transitions | ~260-270 nm | Bathochromic or hypsochromic shifts. nih.gov |

| n-π* transitions | Longer wavelength | Shifts indicating involvement of lone pair electrons in bonding. nih.gov |

Investigation of Supramolecular Architectures and Self-Assembly Properties

The molecule this compound is rich in hydrogen bond donors (the carboxylic acid -OH and the sulfonamide -NH) and acceptors (the pyridine nitrogen and the oxygen atoms of the carboxylate and sulfonamide groups). This functionality is conducive to the formation of robust and predictable supramolecular assemblies through hydrogen bonding. nih.govnih.gov

Key intermolecular interactions that can direct self-assembly include:

Carboxylic Acid Dimerization: Carboxylic acids frequently form centrosymmetric dimers via strong O-H···O hydrogen bonds.

Pyridine-Carboxylic Acid Heterosynthon: A strong O-H···N hydrogen bond can form between the carboxylic acid group of one molecule and the pyridine nitrogen of another. researchgate.netresearchgate.net

Sulfonamide Interactions: The sulfonamide group can participate in N-H···O or N-H···N hydrogen bonds, often forming chains or dimeric motifs. nih.gov In related structures, hydrogen bonds between the pyridine nitrogen and sulfonamide hydrogens are key driving forces for assembly. nih.gov

These non-covalent interactions can guide the molecules to self-assemble into higher-order structures such as one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. nih.govresearchgate.net The interplay between metal coordination and these supramolecular interactions can lead to coordination polymers with intricate and diverse topologies.

| Interaction Type | Donor Group | Acceptor Group | Resulting Motif |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | R²₂(8) Dimer |

| Carboxylic Acid (-COOH) | Pyridine Nitrogen | Chain/Dimer (Heterosynthon) researchgate.netresearchgate.net | |

| Sulfonamide (-SO₂NH-) | Sulfonamide (-SO₂NH-), Pyridine (N), or Carboxylate (C=O) | Chains or Dimers nih.gov | |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Stacked Columns/Layers nih.gov |

Potential in Metal-Organic Framework (MOF) Design

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The characteristics of this compound make it a promising organic linker for MOF synthesis. Ligands based on pyridine-dicarboxylic acid are widely used in the construction of MOFs, demonstrating the utility of the pyridine-carboxylate combination. umt.edu.myrsc.orgresearchgate.netrsc.org

The suitability of this compound for MOF design stems from:

Multidentate Nature: Its ability to bind to metal centers through at least two distinct sites (pyridine and carboxylate) is a prerequisite for forming extended, porous networks.

Structural Versatility: The combination of a rigid pyridine unit and a flexible propanoic acid linker can give rise to structural diversity and potentially novel network topologies. rsc.org

Functionalization: The sulfonamide group provides an additional site for hydrogen bonding within the MOF pores, which can enhance properties like gas storage selectivity or catalytic activity. umt.edu.my

Potential Applications in Non Prohibited Research Domains

Role as Chemical Probes in Mechanistic Biology (without clinical implications)

The sulfonamide functional group is a well-known pharmacophore that can act as a competitive inhibitor for enzymes. google.com For instance, sulfonamides are known to be structural analogues of p-aminobenzoic acid (PABA) and can competitively inhibit dihydropteroate (B1496061) synthetase, an enzyme crucial for folate synthesis in some microorganisms. google.com This inhibitory action allows such compounds to be used as chemical probes to study enzymatic pathways. mdpi.com The uptake and accumulation of sulfonamides in bacterial cells can be modeled to understand bioavailability, a process dependent on the compound's pKa and the pH gradient across the cell membrane. Therefore, 3-(Pyridine-3-sulfonamido)propanoic acid could potentially be used as a tool in mechanistic studies of enzymes that recognize similar structural features, provided it demonstrates specific binding and inhibitory activity.

Catalytic Applications (if relevant to the compound type)

Pyridine (B92270) and its derivatives are widely used as ligands in coordination chemistry and catalysis. nih.gov The nitrogen atom of the pyridine ring can coordinate with metal centers, and the electronic properties of the resulting complex can be tuned by the substituents on the ring. nih.gov Metal complexes containing pyridine-based ligands have been shown to be effective catalysts in a variety of organic reactions, including oxidation and carbon-carbon bond-forming reactions. sigmaaldrich.comgoogle.com The presence of the pyridine moiety in this compound suggests its potential to act as a ligand for the synthesis of novel metal complexes with catalytic properties. The conformational rigidity imposed by the pyridine ring can be advantageous in creating stereoselective catalysts. sigmaaldrich.com

Material Science Applications (e.g., functional materials, if applicable)

Pyridine derivatives are valuable building blocks in material science. researchgate.net They are used to create functionalized materials with specific properties. For example, pyridine-functionalized carbon nanotubes have been investigated for their catalytic activity in oxygen reduction reactions. uni.lu Furthermore, the functionalization of silver nanosheets with pyridine has been shown to modulate the electronic structure and enhance catalytic performance for nitrate (B79036) electroreduction. The combination of the pyridine ring and the propanoic acid group in this compound offers multiple coordination sites, making it a candidate for the synthesis of coordination polymers or metal-organic frameworks (MOFs). Such materials can have applications in gas storage, separation, or as sensory materials.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

While classical methods for synthesizing sulfonamides, such as the reaction of a sulfonyl chloride with an amine, are well-established, future research should focus on developing more efficient, sustainable, and versatile synthetic routes.

Future avenues could include:

One-Pot, Multi-Component Reactions: Designing catalytic one-pot reactions where the pyridine (B92270), sulfonamide, and propanoic acid moieties are assembled in a single, streamlined process could significantly improve efficiency. This approach minimizes waste, reduces reaction times, and allows for the rapid generation of a diverse library of analogs for screening.

Novel Catalytic Systems: The exploration of new catalysts, such as quinoline-based ionic liquids or magnetic nanoparticles, could offer higher yields and milder reaction conditions. These advanced catalysts can provide greater control over the reaction, leading to purer products and easier purification.

Flow Chemistry: Transitioning from batch synthesis to continuous flow chemistry could enhance scalability, safety, and reproducibility. Flow reactors allow for precise control over reaction parameters like temperature and time, which is crucial for optimizing the synthesis of complex molecules and their intermediates.

Green Chemistry Approaches: Future synthetic strategies should prioritize the use of environmentally benign solvents, reduce the use of hazardous reagents, and aim for higher atom economy, aligning with the principles of sustainable chemical manufacturing.

Deeper Computational Exploration of Structure-Interaction Landscapes

Computational chemistry provides powerful tools to predict molecular properties and guide drug design, saving considerable time and resources. A systematic structural study of pyridinesulfonic acids and amides can provide a crucial background for understanding their molecular packing and hydrogen bonding behaviors.

Key areas for future computational research include:

Density Functional Theory (DFT) Studies: In-depth DFT calculations can elucidate the electronic structure, reactivity, and vibrational frequencies of 3-(Pyridine-3-sulfonamido)propanoic acid. This can help predict its stability, potential metabolic pathways, and how structural modifications would influence its electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its analogs in complex biological environments, such as in the active site of a target protein. This provides insights into the stability of ligand-protein interactions and the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of related analogs, researchers can identify the key structural features that correlate with a specific biological activity. This allows for the predictive design of new compounds with enhanced potency.

Pharmacophore Modeling and Virtual Screening: Based on the structure of the lead compound, a pharmacophore model can be generated to screen large virtual libraries for new molecules with similar interaction features but different core structures.

Table 1: Predicted Physicochemical Properties of this compound This interactive table contains predicted data from computational models.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀N₂O₄S |

| Monoisotopic Mass | 230.03613 Da |

| XlogP | -0.7 |

| Predicted Collision Cross Section (Ų) | |

| [M+H]⁺ | 146.4 |

| [M+Na]⁺ | 153.4 |

| [M-H]⁻ | 147.4 |

Integration with Advanced High-Throughput Screening Technologies (for mechanistic studies)

High-Throughput Screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid testing of vast compound libraries to identify "hits" against biological targets. While HTS is often used for initial discovery, its integration in mechanistic studies for a compound like this compound is a critical future step.

Future applications include:

Target Deconvolution: If the compound shows a desired phenotypic effect (e.g., inhibiting cancer cell growth), HTS can be used to screen it against large panels of kinases, proteases, or other enzyme families to identify its specific molecular target(s).

Mechanism of Action (MoA) Elucidation: Cellular HTS assays using reporter genes, protein expression profiling, or high-content imaging can reveal the biological pathways modulated by the compound. This helps to build a comprehensive picture of how the molecule exerts its effect within the cell.

High-Throughput Toxicology: Automated HTS platforms can be used to assess the off-target effects and potential toxicity of the compound and its analogs across a range of cell lines early in the development process, allowing for the selection of candidates with better safety profiles.

Exploration of New Chemical Space through Rational Design

Rational design, guided by structural biology and computational chemistry, allows for the targeted modification of a lead compound to improve its properties. For this compound, this involves systematically altering its three core components.

Strategies for exploration include:

Molecular Hybridization: This approach involves combining the pharmacophoric features of the parent molecule with fragments from other known active compounds. For instance, hybridizing the pyridine-sulfonamide core with moieties known to interact with specific enzyme families could generate novel inhibitors.

Scaffold Hopping: This strategy aims to replace the central pyridine-sulfonamide scaffold with a structurally different core while retaining the key interaction points. This can lead to the discovery of novel chemical series with improved properties, such as better patentability or ADME (absorption, distribution, metabolism, and excretion) profiles.

Structure-Based Design: If a crystal structure of the target protein bound to the compound is obtained, researchers can precisely design new analogs. Modifications can be made to the propanoic acid tail or substituents can be added to the pyridine ring to exploit additional binding pockets and enhance affinity. For example, studies on other sulfonamides have shown that replacing a cyano group with a trifluoromethyl group on the pyridine ring can confer stability against cleavage by enzymes like glutathione-S-transferase.

Addressing Challenges in Molecular Specificity and Selectivity

A major hurdle in drug development is achieving high selectivity for the intended biological target while avoiding interactions with other related proteins, which can cause side effects. Future research on this compound must prioritize this challenge.

Key approaches to enhance selectivity are:

The "Tail Approach": This strategy involves modifying the solvent-exposed parts of the molecule—in this case, likely the propanoic acid chain. By adding different functional groups to this "tail," it is possible to create specific interactions with unique residues found on

Q & A

Basic: What are the standard synthetic routes for 3-(Pyridine-3-sulfonamido)propanoic acid, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves coupling pyridine-3-sulfonyl chloride with 3-aminopropanoic acid via a nucleophilic substitution reaction. Key steps include:

- Activation: Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity.

- Purification: Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (using ethanol/water mixtures) improves purity.

- Yield Optimization: Maintain a 1.2:1 molar ratio of sulfonyl chloride to amine to minimize unreacted starting material. Monitor reaction progress via TLC (Rf ~0.3 in 10% methanol/DCM) .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing the sulfonamido linkage?

Methodological Answer:

Discrepancies often arise from rotational isomerism or proton exchange. To address this:

- 2D NMR Techniques: Use HSQC (heteronuclear single quantum coherence) to correlate sulfonamido NH protons with adjacent carbons. HMBC (heteronuclear multiple bond correlation) can confirm connectivity between the pyridine ring and sulfonamido group.

- Variable Temperature NMR: Perform experiments at 25°C and 60°C to observe dynamic effects. Broadened NH peaks at lower temperatures may resolve into distinct signals upon heating.

- Comparative Analysis: Cross-reference with crystallographic data (e.g., X-ray structures of analogous sulfonamido compounds) to validate bond angles and torsional strain .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- 1H and 13C NMR: Identify pyridine aromatic protons (δ 8.5–9.0 ppm) and sulfonamido NH (δ 7.5–8.0 ppm). The propanoic acid carboxyl group appears as a singlet near δ 12.5 ppm (1H NMR) and δ 170–175 ppm (13C NMR).

- IR Spectroscopy: Confirm sulfonamide (S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹).

- Mass Spectrometry: ESI-MS in negative mode should show [M-H]⁻ peaks matching the molecular formula (C8H8N2O4S; expected m/z ~242.03) .

Advanced: What strategies mitigate by-product formation during the sulfonamido coupling reaction?

Methodological Answer:

By-products like sulfonic acid esters or unreacted intermediates can be minimized by:

- Scavenger Resins: Add polymer-bound trisamine to trap excess sulfonyl chloride.

- Stoichiometric Control: Use a slight excess of 3-aminopropanoic acid (1.1 equiv) to drive the reaction to completion.

- High-Throughput Screening: Test solvents (e.g., THF vs. acetonitrile) and bases (e.g., triethylamine vs. DMAP) to identify optimal conditions.

- In Situ Monitoring: Employ ReactIR to track sulfonamide bond formation and adjust reaction time dynamically .

Basic: How to assess the purity of this compound post-synthesis?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min). Purity ≥95% is indicated by a single peak (retention time ~12–14 min).

- Elemental Analysis: Match experimental C, H, N, and S percentages with theoretical values (C: 39.34%, H: 3.30%, N: 11.47%, S: 13.11%).

- Melting Point: Compare observed mp (e.g., 210–215°C) with literature data to confirm crystallinity .

Advanced: What in vitro assays are suitable for evaluating its enzyme inhibitory activity?

Methodological Answer:

- Fluorescence-Based Assays: Monitor inhibition of target enzymes (e.g., carbonic anhydrase) using 4-methylumbelliferyl acetate as a fluorogenic substrate. Measure fluorescence intensity (λex = 360 nm, λem = 450 nm) over time.

- Kinetic Studies: Determine IC50 values by varying inhibitor concentration (0.1–100 µM) and fitting data to a Hill equation.

- Surface Plasmon Resonance (SPR): Assess binding affinity (KD) by immobilizing the enzyme on a sensor chip and measuring real-time interaction with the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.